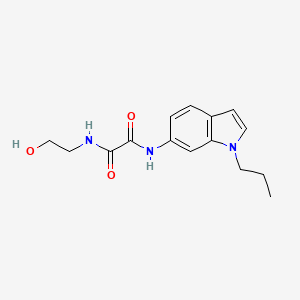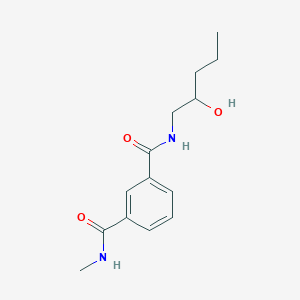![molecular formula C15H21ClN2O2 B6641071 1-[2-(3-Chlorophenyl)ethyl]-3-[1-(hydroxymethyl)cyclopentyl]urea](/img/structure/B6641071.png)
1-[2-(3-Chlorophenyl)ethyl]-3-[1-(hydroxymethyl)cyclopentyl]urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-(3-Chlorophenyl)ethyl]-3-[1-(hydroxymethyl)cyclopentyl]urea, also known as CPPU, is a synthetic cytokinin that has been widely used in scientific research for its ability to promote plant growth and development. CPPU is a white crystalline powder with a molecular weight of 288.78 g/mol and a chemical formula of C15H20ClN3O2.
Mécanisme D'action
1-[2-(3-Chlorophenyl)ethyl]-3-[1-(hydroxymethyl)cyclopentyl]urea acts as a cytokinin, a class of plant hormones that regulate cell division and differentiation. It binds to cytokinin receptors on the cell surface, which activates a signaling pathway that leads to the activation of transcription factors and the expression of genes involved in cell division and growth.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects on plants. It increases the activity of enzymes involved in cell division, such as cyclin-dependent kinases, and enhances the synthesis of proteins involved in cell growth and differentiation. It also increases the concentration of endogenous cytokinins in plants, which further promotes cell division and growth.
Avantages Et Limitations Des Expériences En Laboratoire
1-[2-(3-Chlorophenyl)ethyl]-3-[1-(hydroxymethyl)cyclopentyl]urea has several advantages as a research tool. It is highly effective at promoting plant growth and development, which allows researchers to study various aspects of plant physiology and biochemistry. It is also relatively easy to apply to plants and has a long-lasting effect. However, this compound can be expensive to purchase and may have variable effects on different plant species and cultivars.
Orientations Futures
There are several future directions for research on 1-[2-(3-Chlorophenyl)ethyl]-3-[1-(hydroxymethyl)cyclopentyl]urea. One area of interest is the molecular mechanism of this compound action, including the identification of downstream targets of the cytokinin signaling pathway. Another area of interest is the optimization of this compound application methods, such as the timing and concentration of application, to maximize its effects on plant growth and development. Additionally, research on the potential applications of this compound in agriculture, such as its use in crop improvement and stress tolerance, is an important area of investigation.
Méthodes De Synthèse
1-[2-(3-Chlorophenyl)ethyl]-3-[1-(hydroxymethyl)cyclopentyl]urea can be synthesized through a multi-step process starting from 3-chlorobenzylamine and cyclopentanone. The first step involves the reaction of 3-chlorobenzylamine with sodium hydroxide to form the corresponding amine salt. This is followed by the condensation of the amine salt with cyclopentanone in the presence of a catalyst, such as p-toluenesulfonic acid, to form the intermediate compound. The final step involves the reaction of the intermediate compound with urea in the presence of a base, such as potassium carbonate, to yield this compound.
Applications De Recherche Scientifique
1-[2-(3-Chlorophenyl)ethyl]-3-[1-(hydroxymethyl)cyclopentyl]urea has been extensively used in scientific research to study various aspects of plant growth and development. It has been shown to promote cell division, increase fruit size and yield, delay leaf senescence, and enhance stress tolerance in plants. This compound has also been used to induce parthenocarpy, a process in which fruits develop without fertilization, which has potential applications in agriculture.
Propriétés
IUPAC Name |
1-[2-(3-chlorophenyl)ethyl]-3-[1-(hydroxymethyl)cyclopentyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClN2O2/c16-13-5-3-4-12(10-13)6-9-17-14(20)18-15(11-19)7-1-2-8-15/h3-5,10,19H,1-2,6-9,11H2,(H2,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWLFXBMSRDGDEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CO)NC(=O)NCCC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-(3-hydroxyazetidin-1-yl)-3-methyl-1-oxobutan-2-yl]thiophene-2-carboxamide](/img/structure/B6640989.png)
![[2,2-Dimethyl-3-(2-methylprop-1-enyl)cyclopropyl]-(3-hydroxyazetidin-1-yl)methanone](/img/structure/B6641002.png)
![1-[(1-Hydroxycyclobutyl)methyl]-3-[2-(3-methylpyrazol-1-yl)phenyl]urea](/img/structure/B6641004.png)
![1-(2-Hydroxyethyl)-3-[2-(3-methylpyrazol-1-yl)phenyl]urea](/img/structure/B6641009.png)


![(4-Hydroxypiperidin-1-yl)-[3-[3-(trifluoromethyl)pyrazol-1-yl]phenyl]methanone](/img/structure/B6641023.png)
![2-(1-hydroxycyclohexyl)-N-[(4-hydroxyphenyl)methyl]-N-methylacetamide](/img/structure/B6641026.png)
![2-cyclohexyloxy-N-[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]butanamide](/img/structure/B6641034.png)
![1-[2-(6-chloropyridin-3-yl)ethyl]-3-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]urea](/img/structure/B6641041.png)

![[2-[[3-(2-methylpropyl)-1,2,4-oxadiazol-5-yl]methyl]-3,4-dihydro-1H-isoquinolin-1-yl]methanol](/img/structure/B6641063.png)
![3-Methyl-3-[(1-methylpyrazol-4-yl)methylamino]pentan-1-ol](/img/structure/B6641067.png)
